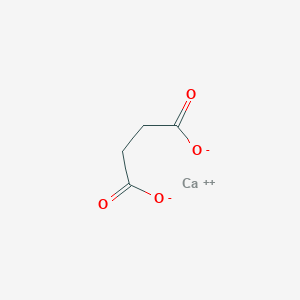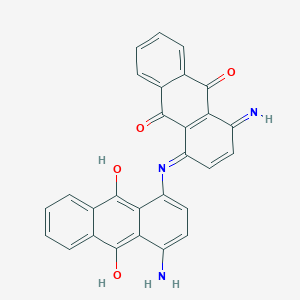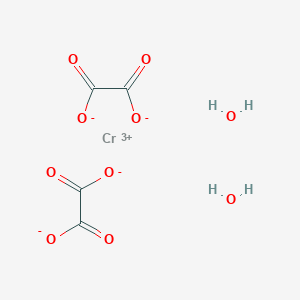
Bis(oxalato)chromate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(oxalato)chromate(III) is a coordination compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is composed of chromium, carbon, and oxygen atoms, and is commonly referred to as Cr(C2O4)2-.
Aplicaciones Científicas De Investigación
Bis(oxalato)chromate(III) has been widely studied for its potential applications in the field of catalysis. This compound has been shown to catalyze the oxidation of alcohols and aldehydes, as well as the isomerization of alkenes. Additionally, bis(oxalato)chromate(III) has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique magnetic properties.
Mecanismo De Acción
The mechanism of action of bis(oxalato)chromate(III) is not fully understood, but it is believed to involve the transfer of electrons from the chromium center to the oxalate ligands. This results in the formation of an intermediate species that is highly reactive and capable of catalyzing a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Bis(oxalato)chromate(III) has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. However, this compound should be handled with care due to its potential to cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of bis(oxalato)chromate(III) is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without decomposing. However, one limitation of bis(oxalato)chromate(III) is its potential to cause skin and eye irritation, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research on bis(oxalato)chromate(III), including its potential use as a catalyst for other chemical reactions and its potential applications in MRI contrast agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, bis(oxalato)chromate(III) is a promising compound with many potential applications in the field of chemistry.
Métodos De Síntesis
Bis(oxalato)chromate(III) can be synthesized through a variety of methods, including the reaction of potassium oxalate with chromium(III) chloride in water or the reaction of sodium oxalate with chromium(III) nitrate in ethanol. The resulting compound is a bright red solid that is highly soluble in water and other polar solvents.
Propiedades
Número CAS |
18954-99-9 |
|---|---|
Nombre del producto |
Bis(oxalato)chromate(III) |
Fórmula molecular |
C4H4CrO10- |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
chromium(3+);oxalate;dihydrate |
InChI |
InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |
Clave InChI |
QEFLQERGWRXFOW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Otros números CAS |
18954-99-9 |
Sinónimos |
is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



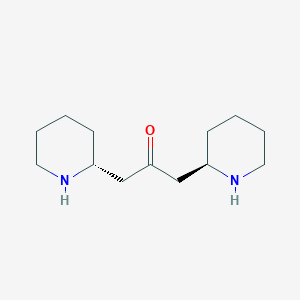
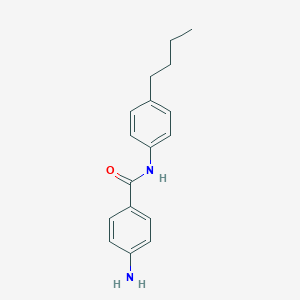
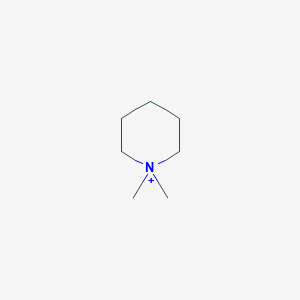
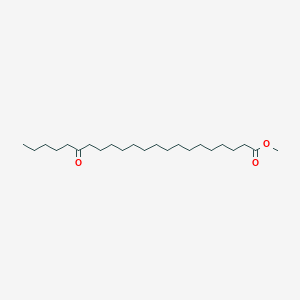
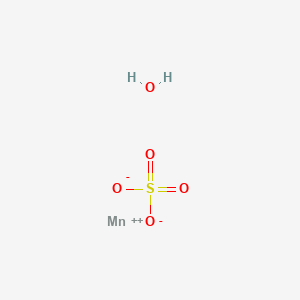
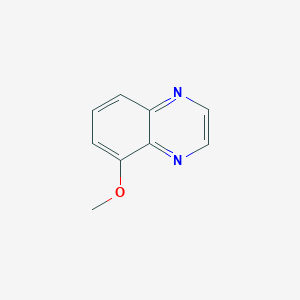
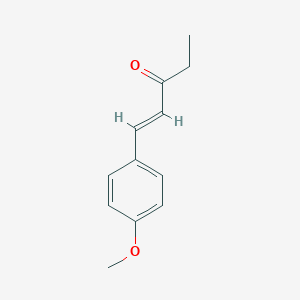
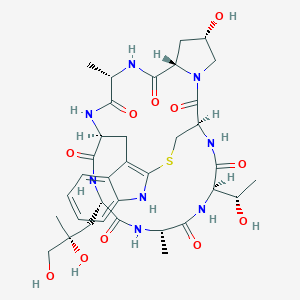
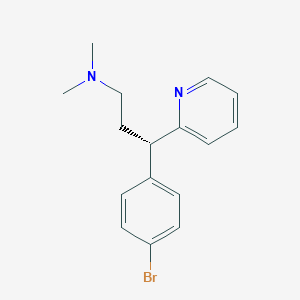
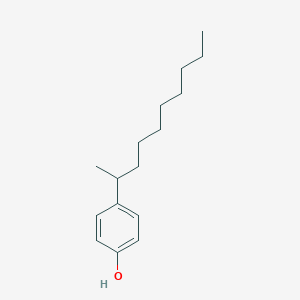
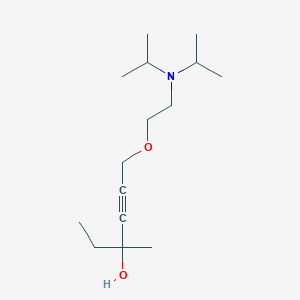
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
